molecular formula C18H17N3O3S B2358704 benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1203407-28-6

benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2358704
CAS RN: 1203407-28-6
M. Wt: 355.41
InChI Key: OMFGHTLHAGQOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
The exact mass of the compound benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole derivatives are important acceptor units in photoluminescent compounds used in OLEDs . The electron-withdrawing nature of the benzothiadiazole core improves the electronic properties of organic materials, making them suitable for use in OLEDs with high emission intensity and quantum efficiency.

Organic Solar Cells

The strong electron-withdrawing ability of benzothiadiazole derivatives also makes them valuable in the construction of organic solar cells . They can serve as acceptor units, enhancing the photovoltaic properties and overall efficiency of the solar cells.

Organic Field-Effect Transistors (OFETs)

Benzothiadiazole and its derivatives can be incorporated into the molecular design of OFETs . Their ability to improve charge transport characteristics is crucial for the development of high-performance OFETs.

Conductive Polymers

The benzothiadiazole moiety is used extensively as a building block in the synthesis of conductive polymers . These polymers find applications in electronics, including as semiconductors or as part of sensing materials.

Anticancer Agents

Some benzothiadiazole derivatives have been evaluated for their anticancer properties . While the specific compound mentioned may not have been studied, its structural similarity suggests potential in this field.

Chemical Synthesis and Protection

In synthetic chemistry, benzothiadiazole derivatives can be used to protect reactive amino groups during complex chemical transformations . This allows for more controlled reactions and the synthesis of more complex molecules.

Luminescent Materials

Derivatives containing benzothiadiazole units exhibit luminescence, which can be utilized in various applications, including bioimaging and diagnostics .

Sensing and Detection

Due to their electronic properties, benzothiadiazole derivatives can be used in the design of sensors and detection systems for environmental monitoring and chemical analysis .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-16-8-11-5-6-21(10-13(11)9-17(16)24-2)18(22)12-3-4-14-15(7-12)20-25-19-14/h3-4,7-9H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFGHTLHAGQOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC4=NSN=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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